molecular formula C19H27N3OS B11929865 Apostatin-1

Apostatin-1

Cat. No.: B11929865
M. Wt: 345.5 g/mol
InChI Key: OXBMBNASDMMXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apostatin-1 is a small molecule compound known for its ability to inhibit apoptosis and activate autophagy. It has shown promise in restoring cellular homeostasis in cells with accumulated mutant proteins such as tau, α-synuclein, or huntingtin. This compound selectively inhibits the TNF receptor-associated death domain protein (TRADD), making it a potential therapeutic agent for neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apostatin-1, chemically known as N-Cycloheptyl-β-[(4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio]-benzeneacetamide, can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis at a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reactions, ensuring purity through high-performance liquid chromatography (HPLC), and maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Apostatin-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include oxidized derivatives (sulfoxides and sulfones), reduced forms of the compound, and substituted analogs with modified functional groups .

Scientific Research Applications

Apostatin-1 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study apoptosis and autophagy mechanisms.

    Biology: Investigated for its role in modulating cellular pathways and protein interactions.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).

Mechanism of Action

Apostatin-1 exerts its effects by selectively inhibiting the TNF receptor-associated death domain protein (TRADD). It binds to the N-terminal TRAF2-binding domain of TRADD, disrupting its interaction with other proteins like TRADD-C and TRAF2. This modulation leads to the ubiquitination of receptor-interacting protein kinase 1 (RIPK1) and beclin 1, thereby blocking apoptosis and activating autophagy. This dual action helps restore cellular homeostasis in cells with accumulated mutant proteins .

Comparison with Similar Compounds

Apostatin-1 is unique in its dual ability to inhibit apoptosis and activate autophagy. Similar compounds include:

This compound stands out due to its selective inhibition of TRADD and its ability to modulate both apoptosis and autophagy pathways, making it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C19H27N3OS

Molecular Weight

345.5 g/mol

IUPAC Name

N-cycloheptyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]-2-phenylacetamide

InChI

InChI=1S/C19H27N3OS/c1-22-14-13-20-19(22)24-17(15-9-5-4-6-10-15)18(23)21-16-11-7-2-3-8-12-16/h4-6,9-10,16-17H,2-3,7-8,11-14H2,1H3,(H,21,23)

InChI Key

OXBMBNASDMMXSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1SC(C2=CC=CC=C2)C(=O)NC3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.